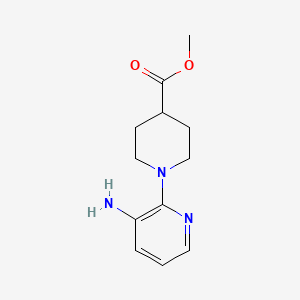

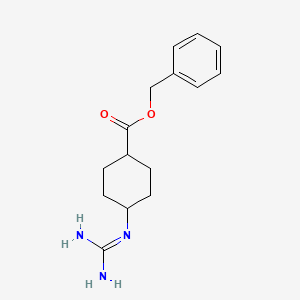

![molecular formula C9H4ClN3OS B1429439 2-(4-氯苯基)-5-硫氰酸基-[1,3,4]恶二唑 CAS No. 53961-43-6](/img/structure/B1429439.png)

2-(4-氯苯基)-5-硫氰酸基-[1,3,4]恶二唑

描述

The compound “2-(4-Chloro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole” is a type of 1,3,4-oxadiazole, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . These types of compounds are often used in the development of new pharmaceuticals and have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including “2-(4-Chloro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole”, often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Another synthetic route for obtaining 1,2,4-oxadiazolium salts is based on the functionalization of pre-prepared uncharged 1,2,4-oxadiazole system .Molecular Structure Analysis

The molecular structure of “2-(4-Chloro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole” can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum of a similar compound showed various peaks corresponding to the aromatic protons and the –CH2– groups . The 13C NMR spectrum also provided information about the carbon atoms in the compound .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazoles, such as “2-(4-Chloro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole”, often require additional electrophilic activation. One of the most useful options for the activation of the 1,2,4-oxadiazole ring is the utilization of 1,2,4-oxadiazolium salts instead of parent 1,2,4-oxadiazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Chloro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole” can be determined using various analytical techniques. For instance, the melting point can be determined, and the compound can be characterized using FT-IR, LC–MS, and NMR spectroscopy .科学研究应用

Fluorescent Probes for DNA Quantification

Oxadiazole derivatives have been shown to act as fluorescent probes that can be quenched by DNA. The fluorescence intensity decrease is proportional to DNA concentrations, suggesting their use in quantitative determination of DNA .

Antibacterial Agents

These compounds have been evaluated for their antibacterial activity against various Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents .

Anti-Trypanosomal Agents

Oxadiazole derivatives have been studied for their action against Trypanosoma cruzi cysteine protease cruzain. This includes molecular docking studies followed by evaluation of cytotoxicity and anti-trypanosomal activity .

Antifungal Applications

The biological activity of certain oxadiazole derivatives has been tested against pathogens like Sclerospora graminicola in crops such as Pearl Millet, including initial phytotoxicity studies .

Anti-Tubercular Activity

Some synthesized thiadiazole and triazole derivatives, which are structurally related to oxadiazoles, exhibited significant anti-tubercular activity against strains like M. tuberculosis H37Rv .

Anticonvulsant Properties

New oxadiazole derivatives have been designed and synthesized with improved anticonvulsant activity. Modifications in the oxadiazole ring and substituents have shown to enhance this activity .

作用机制

Target of Action

The primary targets of 2-(4-Chloro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole are various enzymes and proteins that contribute to cell proliferation . These include thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in DNA synthesis, gene expression, DNA topology, telomere maintenance, and nucleotide metabolism respectively .

Mode of Action

2-(4-Chloro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole interacts with its targets by inhibiting their activities . This inhibition disrupts the normal functioning of these enzymes and proteins, leading to the cessation of cell proliferation . The compound’s interaction with its targets results in changes at the molecular level that affect the cell’s ability to proliferate .

Biochemical Pathways

The biochemical pathways affected by 2-(4-Chloro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole are those involved in cell proliferation . By inhibiting key enzymes and proteins, the compound disrupts these pathways, leading to downstream effects such as the cessation of cell proliferation . This disruption can lead to the death of cancer cells, demonstrating the compound’s potential as an anticancer agent .

Pharmacokinetics

The compound’s effectiveness as an anticancer agent suggests that it has suitable adme properties that allow it to reach its targets and exert its effects .

Result of Action

The molecular and cellular effects of 2-(4-Chloro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole’s action include the inhibition of key enzymes and proteins, disruption of biochemical pathways, and cessation of cell proliferation . These effects can lead to the death of cancer cells, demonstrating the compound’s potential as an anticancer agent .

未来方向

The future directions for research on “2-(4-Chloro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole” and similar compounds could involve further exploration of their synthesis, characterization, and biological activity. There is also a need for more comprehensive studies on their safety and potential applications in the treatment of various diseases .

属性

IUPAC Name |

[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl] thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClN3OS/c10-7-3-1-6(2-4-7)8-12-13-9(14-8)15-5-11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVPPSKRVXQNKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)SC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chloro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Triiodothyronine-[13C6] hydrochloride (L-Liothyronine; T3)](/img/structure/B1429357.png)

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B1429366.png)

![Cyclohexanamine,4-[4-(cyclopropylmethyl)-1-piperazinyl]-,hydrochloride,trans-](/img/structure/B1429367.png)

![Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride](/img/structure/B1429371.png)

![5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1429372.png)

![6-Chlorospiro[chroman-2,4'-piperidine] hydrochloride](/img/structure/B1429377.png)